(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4,6-Dimethylpyrimidin-2-yl” is a pyrimidine derivative. Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . Many pyrimidine derivatives are key molecules in living organisms: DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides . Furthermore, pyrimidine analogs have shown a range of biological activities, e.g., antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the condensation of β-dicarbonyl and amine compounds . For example, the compound “Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate” was synthesized under microwave irradiation from “(S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride” and "acetylacetone" .Molecular Structure Analysis
The molecular formula of “4,6-Dimethylpyrimidin-2-yl” is C6H9N3 . The average mass is 123.1558 Da and the monoisotopic mass is 124.063660 Da .Chemical Reactions Analysis
The reaction of “Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate” with primary aliphatic amines resulted in the formation of "1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one" .Scientific Research Applications
Nitrogen-Containing Compounds in Environmental and Health Studies
Nitrogen-containing compounds, such as amines, play crucial roles in environmental chemistry and health sciences. For example, certain heterocyclic aromatic amines (HAAs) formed during the cooking of protein-rich foods are studied for their mutagenic and carcinogenic properties. Understanding the formation, degradation, and biological impact of these compounds is essential for assessing dietary risks and developing safer food preparation methods (Stavric, 1994).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, improving water treatment technologies. These processes target the mineralization of resistant compounds, offering pathways to reduce environmental pollution. A comprehensive review by Bhat and Gogate (2021) details the degradation efficiencies, mechanisms, and the impact of various parameters on the treatment of amines and azo compounds, highlighting the role of AOPs in addressing global concerns over water contamination by toxic compounds (Bhat & Gogate, 2021).
Biogenic Amines in Food Chemistry
The analysis of biogenic amines (BAs) in foods has significant implications for food safety and quality. BAs, such as histamine and tyramine, are formed by the decarboxylation of amino acids and can cause food poisoning and adverse pharmacological reactions. Analytical methods for their quantification are essential for monitoring food safety. Önal (2007) reviews various chromatographic methods used for BA analysis, highlighting the importance of accurate detection techniques in ensuring food safety (Önal, 2007).
Role in Pharmaceutical Chemistry
Nitrogen heterocycles are pivotal structural elements in pharmaceuticals, with a significant portion of approved drugs containing these motifs. The analysis of nitrogen-containing heterocycles among FDA-approved drugs showcases the diversity and importance of these compounds in drug development. Vitaku, Smith, and Njardarson (2014) provide insights into the common nitrogen heterocycles used in pharmaceuticals, emphasizing their ubiquity and functional importance in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
properties
IUPAC Name |
4,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAQLCMCXZPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.